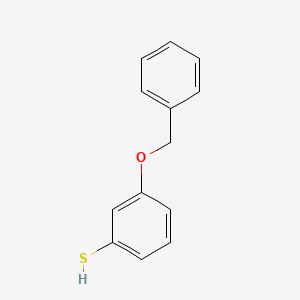

3-(Benzyloxy)benzenethiol

Übersicht

Beschreibung

3-(Benzyloxy)benzenethiol is a halogenated aromatic compound that is used in the synthesis of pharmaceutical drugs and medicines . It can be synthesized by reacting benzyl bromide with magnesium to form the Grignard reagent, which reacts with sulfur chloride to give 3-(Benzyloxy)benzenethiol .

Synthesis Analysis

The synthesis of 3-(Benzyloxy)benzenethiol involves an efficient and economical process . This compound is a key intermediate for the preparation of pharmaceutical drugs . The process involves the diazotization of substituted or unsubstituted compounds .Molecular Structure Analysis

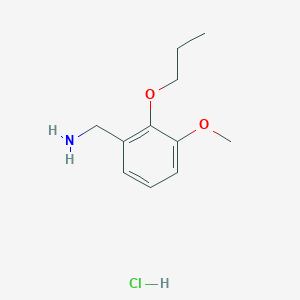

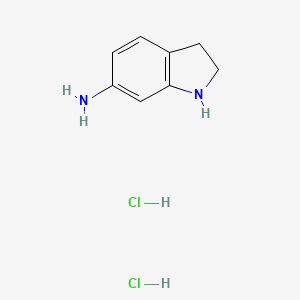

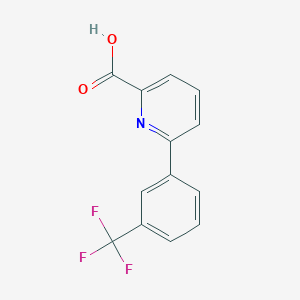

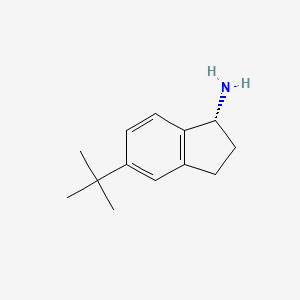

The molecular formula of 3-(Benzyloxy)benzenethiol is C13H12OS . It has a molecular weight of 216.299 Da . The exact mass is 216.060883 Da .Chemical Reactions Analysis

3-(Benzyloxy)benzenethiol is a key intermediate for the preparation of pharmaceutical drugs . It is used in the synthesis of potent immune depressants . The compound is also used in the preparation of 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]-ethyl]-1,3-propanediol hydrochloride, which is an effective immune suppressant .Physical And Chemical Properties Analysis

3-(Benzyloxy)benzenethiol has a density of 1.2±0.1 g/cm3 . Its boiling point is 352.6±17.0 °C at 760 mmHg . The compound has a flash point of 167.0±20.9 °C .Wissenschaftliche Forschungsanwendungen

I have conducted a search and found several applications of 3-(Benzyloxy)benzenethiol in various fields. Here’s a summary focusing on different applications:

Medical Research

- Therapeutic Agent: It has potential as a therapeutic agent for treating type 2 diabetes, obesity, and inflammatory diseases.

- Anticancer Activity : Derivatives of this compound have been evaluated for EGFR kinase inhibitory and antiproliferative activities against various human cancer cell lines .

Environmental Research

- Biotechnology : It may be involved in biotechnological applications related to environmental sustainability, such as biodegradation or biosensing technologies .

Industrial Research

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenylmethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647871 | |

| Record name | 3-(Benzyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)benzenethiol | |

CAS RN |

431878-96-5 | |

| Record name | 3-(Benzyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)

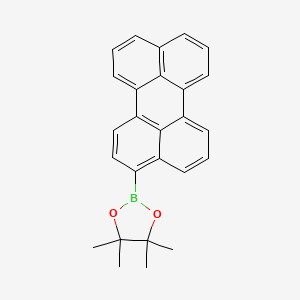

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)